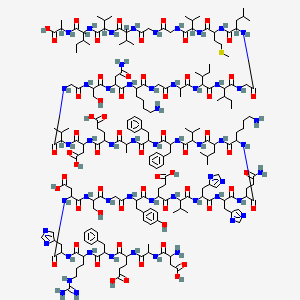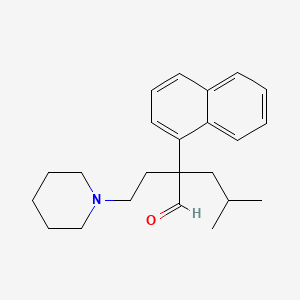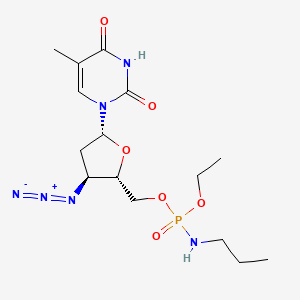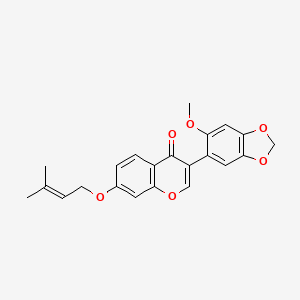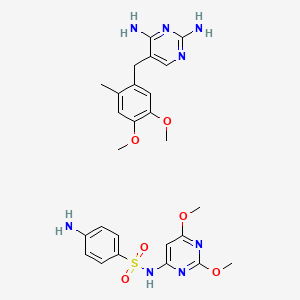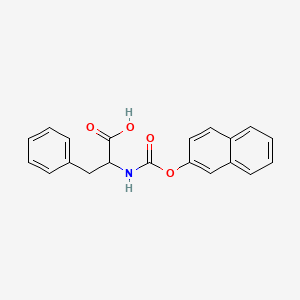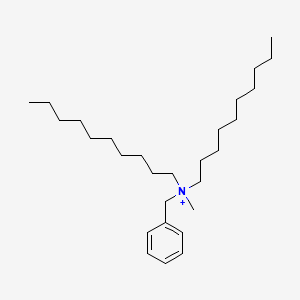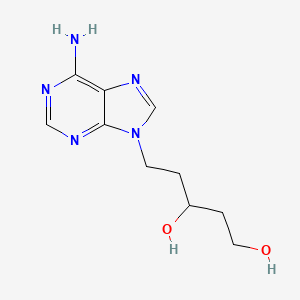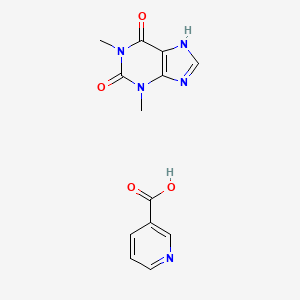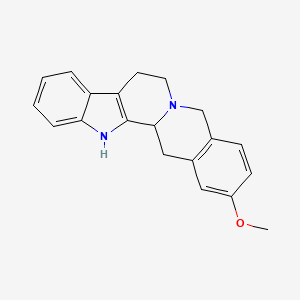
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex organic compound with the molecular formula C20H20N2O. It is a derivative of yohimban, a class of alkaloids known for their diverse pharmacological properties. This compound is characterized by the presence of a methoxy group at the 17th position and multiple double bonds, making it a highly unsaturated molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimban derivatives through a series of chemical reactions, including methylation and dehydrogenation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to handle the reactions efficiently. The purification process may involve techniques such as chromatography and crystallization to achieve the required purity standards for pharmaceutical or research applications.
Analyse Chemischer Reaktionen
Types of Reactions
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other unsaturated sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles. The reactions are usually carried out under mild to moderate conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate the biological activities of yohimban derivatives, including their interactions with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.
Industry: It is used in the synthesis of fine chemicals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group at the 17th position and the unsaturated structure contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban can be compared with other yohimban derivatives, such as:
Yohimbine: A well-known alkaloid with similar structural features but different pharmacological properties.
Rauwolscine: Another yohimban derivative with distinct receptor binding profiles.
Ajmalicine: A related compound with different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and degree of unsaturation, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
57692-28-1 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
18-methoxy-1,3,11,12,14,21-hexahydroyohimban |
InChI |
InChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3 |
InChI-Schlüssel |
CJFJXYGEGHXRNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


